(S)-Methyl 3-((tert-butoxycarbonyl)amino)-3-methyl-2-(((S)-1-phenylethyl)amino)butanoate
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to “(S)-Methyl 3-((tert-butoxycarbonyl)amino)-3-methyl-2-(((S)-1-phenylethyl)amino)butanoate” often involves the use of tert-butyloxycarbonyl (Boc) as the α-amino protection group. This method can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties .Scientific Research Applications
Environmental Fate and Bioremediation of MTBE
- MTBE, a compound related to the tert-butyl group as in the chemical name provided, is noted for its environmental presence due to its use as a gasoline additive. Its solubility in water and resistance to biodegradation pose significant challenges for environmental contamination. Studies have explored the fate of MTBE in the environment, highlighting its persistence and the difficulty in removing it from contaminated water sources. Innovative bioremediation strategies, including the use of specific microbial consortia, have been explored to address the contamination by MTBE and related compounds, demonstrating potential pathways for its biodegradation and the importance of microbial processes in mitigating environmental impacts (Squillace et al., 1997; Fiorenza & Rifai, 2003).
Biodegradation Mechanisms and Environmental Impact
- The decomposition and environmental impact of MTBE have been extensively studied, with research focusing on the mechanisms behind its breakdown and the role of microbial action in its degradation. These studies are crucial for developing effective strategies for the cleanup of MTBE-contaminated sites and understanding the compound's lifecycle in the environment (Hsieh et al., 2011).
Impact on Food Flavors and Technologies
- Branched aldehydes, including compounds similar in structure or functionality to the chemical , have been identified as important flavor compounds in foods. Their formation from amino acids and their significant impact on the flavor profiles of both fermented and non-fermented food products have been the subject of research, highlighting the importance of controlling these compounds to achieve desired food quality and consumer acceptance (Smit et al., 2009).
Implications for Fuel Additives and Atmospheric Chemistry
- The use of MTBE and related compounds as fuel additives to improve octane ratings and reduce emissions has been extensively reviewed, with a focus on their production methods, environmental fate, and the challenges associated with their use. The research underscores the importance of finding a balance between the benefits of these compounds in fuel technology and their potential environmental and health impacts (Pulyalina et al., 2020).
Mechanism of Action
The Boc group can be removed under acidic conditions, revealing the free amino group. This is a crucial step in peptide synthesis, allowing the amino group to participate in the formation of peptide bonds. The Boc group is stable under basic and neutral conditions, which allows other reactions to be carried out without affecting the protected amino group .
The compound also contains a methyl ester group. In the body, ester groups are often cleaved by esterases, producing an alcohol and a carboxylic acid. This can affect the compound’s solubility and its ability to cross biological membranes .
properties
IUPAC Name |
methyl (2S)-3-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[[(1S)-1-phenylethyl]amino]butanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O4/c1-13(14-11-9-8-10-12-14)20-15(16(22)24-7)19(5,6)21-17(23)25-18(2,3)4/h8-13,15,20H,1-7H3,(H,21,23)/t13-,15+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANRULRPIGXTOCP-DZGCQCFKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(C(=O)OC)C(C)(C)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)N[C@H](C(=O)OC)C(C)(C)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Methyl 3-((tert-butoxycarbonyl)amino)-3-methyl-2-(((S)-1-phenylethyl)amino)butanoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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